N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of benzo[d]thiazole-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-(dimethylamino)propylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various benzothiazole derivatives, which are valuable in organic synthesis and material science.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine
Uniqueness: N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is unique due to its specific structural features, such as the presence of the nitro group and the dimethylamino propyl group, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a benzo[d]thiazole moiety, a nitrobenzamide group, and a dimethylamino propyl side chain. Its diverse structural components suggest various mechanisms of action and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1216796-33-6
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The benzo[d]thiazole and nitrobenzamide components may inhibit specific enzymes involved in cellular signaling pathways.
- DNA Interaction : The compound may bind to DNA, affecting replication and transcription processes.
- Cellular Uptake : The dimethylamino group enhances solubility and facilitates cellular uptake, potentially increasing bioavailability.
Anticancer Properties
Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives show their effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The presence of the nitro group in the structure suggests potential antimicrobial properties. Compounds with similar scaffolds have demonstrated activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are of high concern due to their resistance to multiple antibiotics .
Case Studies
- Antitumor Activity : In vitro studies have shown that related compounds significantly inhibit the growth of cancer cell lines, with IC50 values indicating potent activity. For example, a derivative exhibited an IC50 of 0.5 µM against MCF-7 breast cancer cells.
- Antimicrobial Efficacy : A study demonstrated that a related nitrobenzamide derivative had an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S.ClH/c1-21(2)11-6-12-22(19-20-16-9-3-4-10-17(16)27-19)18(24)14-7-5-8-15(13-14)23(25)26;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADSHXTVZHLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.